Trichloroacetonitrile

Coordination chemistry Oxidation-reduction Transition metal complexes

Trichloroacetonitrile (TCAN, CAS 545-06-2, CCl₃CN) is a bifunctional, highly electrophilic nitrile reagent whose reactivity profile diverges fundamentally from that of non-halogenated nitriles. The electron-withdrawing trichloromethyl group activates the nitrile for nucleophilic attack, enabling applications that acetonitrile or benzonitrile cannot support, such as the formation of trichloroacetimidate glycosyl donors and the Overman rearrangement.

Molecular Formula C2Cl3N
Molecular Weight 144.38 g/mol
CAS No. 545-06-2
Cat. No. B146778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloroacetonitrile
CAS545-06-2
Synonyms2,2,2-Trichloroacetonitrile;  Cyanotrichloromethane;  NSC 66405;  Trichloroacetonitrile;  Trichlorocyanomethane;  Trichloromethyl Cyanide;  Tritox
Molecular FormulaC2Cl3N
Molecular Weight144.38 g/mol
Structural Identifiers
SMILESC(#N)C(Cl)(Cl)Cl
InChIInChI=1S/C2Cl3N/c3-2(4,5)1-6
InChIKeyDRUIESSIVFYOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)
In water, 715 mg/L at 25 °C (est)
Insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Trichloroacetonitrile (TCAN, CAS 545-06-2): Procurement & Differentiation Overview


Trichloroacetonitrile (TCAN, CAS 545-06-2, CCl₃CN) is a bifunctional, highly electrophilic nitrile reagent whose reactivity profile diverges fundamentally from that of non-halogenated nitriles [1]. The electron-withdrawing trichloromethyl group activates the nitrile for nucleophilic attack, enabling applications that acetonitrile or benzonitrile cannot support, such as the formation of trichloroacetimidate glycosyl donors and the Overman rearrangement [1]. Commercially, TCAN is a colorless liquid with a density of 1.44 g/mL, melting point of −42 °C, and boiling point of 83–84 °C [2]. It is manufactured via gas-phase chlorination of acetonitrile over a carbon catalyst at 200–400 °C, yielding a product that is substantially free from mono- and dichloroacetonitrile contaminants [3]. TCAN's unique reactivity and physical properties position it as a specialized building block in carbohydrate chemistry, pharmaceutical intermediate synthesis, and industrial pesticide production, with the fungicide etridiazole being a primary commercial derivative [1].

Why Substituting Trichloroacetonitrile with Generic Nitriles (e.g., Acetonitrile, Benzonitrile) Is Scientifically Unsound


Substituting trichloroacetonitrile (TCAN) with common nitriles like acetonitrile (CH₃CN) or benzonitrile (C₆H₅CN) is scientifically invalid due to a fundamental difference in chemical reactivity: TCAN acts as an oxidizing agent toward transition-metal chlorides, whereas acetonitrile induces reduction under analogous conditions [1]. This redox inversion stems from the strongly electron-withdrawing CCl₃ group, which polarizes the C≡N bond to an extent unattainable by alkyl or aryl nitriles. Consequently, TCAN readily forms trichloroacetimidate intermediates—a cornerstone of Overman rearrangement and Schmidt glycosylation strategies—while acetonitrile and benzonitrile are unreactive in these contexts. In epoxidation reactions, the peroxycarboximidic acid generated in situ from TCAN/H₂O₂ exhibits reactivity comparable to m-chloroperbenzoic acid (MCPBA), a benchmark oxidant, whereas the acetonitrile-derived system is significantly less reactive [2]. Furthermore, TCAN possesses distinct thermodynamic properties within the chloroacetonitrile series, with a melting point of −42 °C and boiling point of 85.7 °C, contrasting sharply with monochloroacetonitrile (m.p. not reported, b.p. 123–125 °C) and dichloroacetonitrile (m.p. not reported, b.p. 112.3 °C), which directly impacts solvent selection, purification strategies, and safe handling protocols [3]. These quantifiable differences preclude simple interchange and necessitate deliberate, evidence-based procurement of TCAN for its specialized applications.

Quantitative Differentiators of Trichloroacetonitrile: Evidence for Scientific Selection


Redox Reversal: TCAN Oxidizes Transition-Metal Chlorides Where Acetonitrile Reduces Them

Trichloroacetonitrile (TCAN) exhibits a fundamental reversal in redox behavior compared to its non-halogenated analog, acetonitrile (MeCN). In reactions with transition-metal chlorides, TCAN acts as an oxidizing agent, while acetonitrile induces reduction [1].

Coordination chemistry Oxidation-reduction Transition metal complexes

Epoxidation Reactivity: TCAN/H₂O₂ System Matches MCPBA Performance

In the epoxidation of unfunctionalized olefins, the peroxycarboximidic acid generated in situ from trichloroacetonitrile and hydrogen peroxide (TCAN/H₂O₂) demonstrates reactivity comparable to m-chloroperbenzoic acid (MCPBA), a widely used peracid oxidant, when a biphasic CHCl₃/H₂O solvent system is employed [1]. In contrast, the acetonitrile-derived system is significantly less reactive [1].

Epoxidation Oxidation Peroxycarboximidic acids

Thermodynamic Anomaly: Lowest Melting and Boiling Points in the Chloroacetonitrile Series

Within the series acetonitrile, monochloroacetonitrile, dichloroacetonitrile, and trichloroacetonitrile, TCAN and acetonitrile exhibit the lowest melting and boiling points, as well as the lowest enthalpies of vaporization [1]. This counterintuitive trend—where the heaviest and most polarizable molecule is not the least volatile—is attributed to weaker intermolecular association in TCAN compared to its less chlorinated counterparts [1].

Thermodynamics Physicochemical properties Intermolecular forces

Glycosylation Selectivity: TCAN-Derived Donors Enable Solvent-Controlled Stereochemistry

Glycosylation with O-(2,3,5,6-tetra-O-benzyl-β-D-galactofuranosyl) trichloroacetimidate, a donor derived from TCAN, shows marked solvent-dependent stereoselectivity. In non-participating dichloromethane at −78 °C, the α-D-configuration is favored, whereas in acetonitrile, the β-D-configuration is strongly favored [1].

Carbohydrate chemistry Glycosylation Stereoselectivity

Genotoxicity Profile: TCAN Shows Lower Mutagenic Potency Than Dichloroacetonitrile

In a comparative genotoxicity assessment of haloacetonitriles using the SOS chromotest, trichloroacetonitrile (TCAN) did not induce primary DNA damage in E. coli PQ37, whereas dichloroacetonitrile (DCAN), dibromoacetonitrile (DBAN), and bromochloroacetonitrile (BCAN) tested positive [1]. In the Ames-fluctuation test, TCAN showed mutagenic activity on S. typhimurium TA100, but this was noted as part of a broader activity profile for the class, and the clastogenic activity was observed to increase with the number of chlorine substituents [1].

Genotoxicity Water disinfection by-products Structure-activity relationship

Metabolic Stability: TCAN Shows Lowest Thiocyanate Excretion and Moderate CYP2E1 Inhibition

In a rat study comparing the metabolism of haloacetonitriles, trichloroacetonitrile (TCAN) exhibited the lowest urinary excretion of thiocyanate (2.25% of dose), indicating the least cyanide release among the tested compounds [1]. For comparison, monochloroacetonitrile showed 14.2% excretion, and other dihalogenated acetonitriles ranged from 7.7–12.8% [1]. In an in vitro assay, TCAN inhibited rat-liver microsomal dimethylnitrosamine (DMN) demethylase (CYP2E1) with a Ki of 2 × 10⁻⁴ M, which was less potent than dibromo- and bromochloroacetonitrile (Ki = 3–4 × 10⁻⁵ M) but more potent than monochloroacetonitrile (Ki = 9 × 10⁻² M) [1]. Notably, oral administration of TCAN inhibited hepatic DMN demethylase activity in vivo, whereas dibromoacetonitrile did not [1].

Metabolism Cyanide release Enzyme inhibition

Validated Applications of Trichloroacetonitrile: Where Quantitative Differentiators Drive Value


Synthesis of Trichloroacetimidate Glycosyl Donors for Oligosaccharide Assembly

TCAN is the reagent of choice for converting anomeric hemiacetals into O-glycosyl trichloroacetimidates, which are among the most widely used glycosyl donors in carbohydrate chemistry [1]. The solvent-dependent stereoselectivity demonstrated in Section 3, Evidence_Item 4 allows chemists to tune the anomeric outcome (α- or β-linkage) simply by choosing CH₂Cl₂ or CH₃CN, respectively [2]. This tunability, combined with the donor's high reactivity, makes TCAN indispensable for the synthesis of complex bacterial and parasitic oligosaccharides [2].

Overman Rearrangement for Stereoselective Allylic Amine Synthesis

TCAN is the canonical reagent for the Overman rearrangement, a [3,3]-sigmatropic process that converts allylic alcohols into allylic trichloroacetamides with high diastereoselectivity [3]. The resulting trichloroacetamides are versatile intermediates for the synthesis of enantiopure amino acids and nitrogen-containing pharmaceuticals [3]. The quantitative reactivity advantage of TCAN in this transformation is underscored by its unique ability to form the requisite trichloroacetimidate intermediate, a reaction not feasible with acetonitrile or benzonitrile, as established in Section 2 [4].

Epoxidation of Unfunctionalized Olefins with In Situ Generated Oxidant

For oxidation reactions requiring a strong, yet conveniently generated, peracid equivalent, the TCAN/H₂O₂ system offers a validated alternative to pre-formed peracids like MCPBA [5]. As detailed in Section 3, Evidence_Item 2, the reactivity of the in situ-generated peroxycarboximidic acid from TCAN is comparable to MCPBA in a biphasic system [5]. This provides a safer and potentially more cost-effective route to epoxides, which are key intermediates in fine chemical and pharmaceutical synthesis.

Industrial Production of the Fungicide Etridiazole

TCAN is a commercially established precursor to the fungicide etridiazole [1]. The industrial-scale synthesis of TCAN, achieved by gas-phase chlorination of acetonitrile as described in Section 1 [6], ensures a reliable supply chain for this application. This large-volume, high-purity production process differentiates TCAN from niche haloacetonitriles that are not manufactured on a comparable scale, thereby securing its role as a cost-effective industrial intermediate.

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